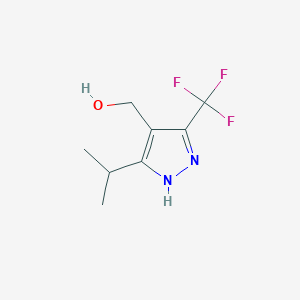
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a methanol group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde in the presence of a base to introduce the methanol group. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrazole ring.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aldehyde or (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid.
Applications De Recherche Scientifique
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-isopropyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methanol group but shares the pyrazole core structure.
5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aldehyde: An oxidized form of the compound.
5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid: Another oxidized derivative.
Uniqueness
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11F3N2O |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
InChI |
InChI=1S/C8H11F3N2O/c1-4(2)6-5(3-14)7(13-12-6)8(9,10)11/h4,14H,3H2,1-2H3,(H,12,13) |
Clé InChI |
WJHMDCAWISOINA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NN1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


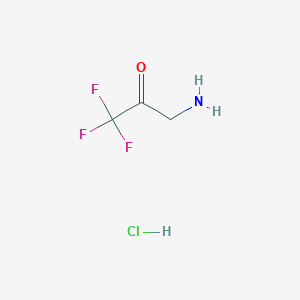
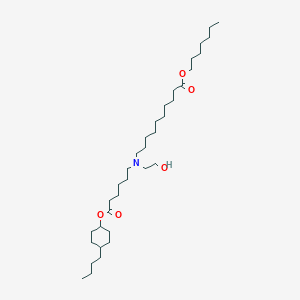
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)
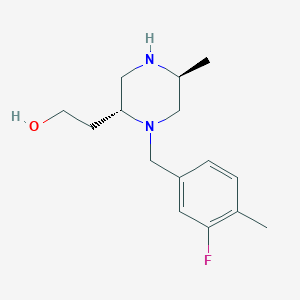
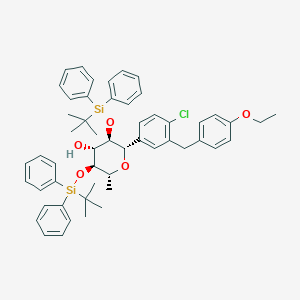
![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
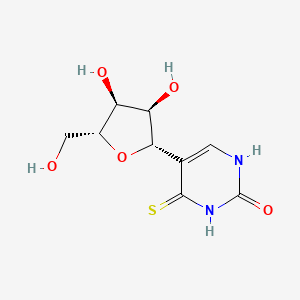
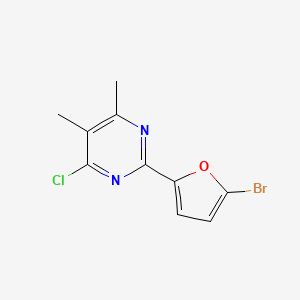
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
